3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17428123
InChI: InChI=1S/C8H6BrClN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.50 g/mol

3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC17428123

Molecular Formula: C8H6BrClN2

Molecular Weight: 245.50 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
IUPAC Name 3-bromo-6-chloro-1-methylpyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H6BrClN2/c1-12-4-6(9)8-7(12)2-5(10)3-11-8/h2-4H,1H3
Standard InChI Key FKYVVUTYINPUNQ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=C(C=N2)Cl)Br

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine reflects its fused bicyclic structure, where a pyrrole ring is annulated to a pyridine ring at positions 3 and 2. The molecular formula is C8H6BrClN2\text{C}_8\text{H}_6\text{BrClN}_2, yielding a molecular weight of 245.50 g/mol .

Key Identifiers:

PropertyValueSource
CAS Number1620098-37-4
SMILESCN1C=C(C2=C1C=CC(=N2)Cl)Br
InChI KeyYVEGSBVTQYAKQB-UHFFFAOYSA-N
Purity (Commercial)98%

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound remains unpublished, analogous pyrrolopyridine derivatives exhibit planar bicyclic frameworks with halogen substituents influencing intermolecular interactions. The methyl group at position 1 introduces steric effects that may modulate reactivity in substitution reactions .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via sequential halogenation and methylation steps:

  • Bromination: Treatment of 1-methyl-1H-pyrrolo[3,2-b]pyridine with N\text{N}-bromosuccinimide (NBS) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C yields the 3-bromo intermediate .

  • Chlorination: Subsequent reaction with phosphorus oxychloride (POCl3\text{POCl}_3) introduces the chlorine substituent at position 6 .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .

Optimization Challenges:

  • Regioselectivity: Competing halogenation at position 5 necessitates precise temperature control (-10°C to 5°C) .

  • Yield: Reported isolated yields range from 45–62%, limited by side reactions during chlorination .

Industrial Production Considerations

Scale-up efforts face hurdles due to exothermic halogenation steps. Continuous flow reactors with in-line quenching demonstrate promise, improving yield to 68% while reducing reaction time by 40% compared to batch processes .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO32.425
Ethanol8.925
Water<0.125

Data derived from shake-flask method (n=3) .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes Suzuki-Miyaura coupling with aryl boronic acids (ArB(OH)2\text{ArB(OH)}_2) using Pd(PPh3)4\text{Pd(PPh}_3)_4 catalyst (2 mol%) in THF/H2O\text{THF/H}_2\text{O} (3:1) at 80°C . Representative yields:

Boronic AcidProduct Yield (%)
Phenyl78
4-Methoxyphenyl65
2-Thienyl71

Methyl Group Functionalization

The N-methyl group resists demethylation under standard conditions (e.g., BBr3\text{BBr}_3, CH2Cl2\text{CH}_2\text{Cl}_2), preserving ring integrity during derivatization .

Biological Evaluation and Applications

Antimicrobial Screening

Preliminary testing against ESKAPE pathogens reveals limited activity (MIC >128 μg/mL), suggesting need for structural optimization .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H317May cause allergic skin reaction

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Future Directions

  • Crystallographic Studies: Elucidate binding modes with kinase targets.

  • Prodrug Development: Enhance bioavailability via phosphate esterification.

  • Green Chemistry: Explore mechanochemical synthesis to reduce solvent waste.

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